ethyl 3-ethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 3-ethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring an ethyl substituent at the 3-position and an ethyl ester group at the 2-position of the pyrrole ring. Pyrroles are aromatic heterocycles with significant applications in medicinal chemistry, materials science, and agrochemicals due to their electronic properties and versatility in functionalization.
Properties
CAS No. |
69687-81-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-ethylpyrrole with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-ethylpyrrole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.
Procedure: The base deprotonates the pyrrole, making it nucleophilic. The nucleophilic pyrrole then attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-ethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. This difference influences reactivity in electrophilic substitution reactions. The chloro substituent in ethyl 4-chloro-1H-pyrrole-2-carboxylate introduces steric and electronic effects, likely reducing solubility in polar solvents compared to the ethyl-substituted analog .
Melting Points and Solubility :
- Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) has a melting point of 103–105°C, while its 4-ethyl analog (6b) melts at 81–83°C, suggesting alkyl chain length and branching impact crystallinity .
- Ethyl 2-methyl-1H-pyrrole-3-carboxylate exhibits a Log S value of -1.4, indicating moderate aqueous solubility, which may differ for the 3-ethyl analog due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
